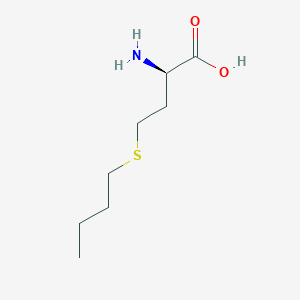
D-Buthionine
Descripción general
Descripción
D-Buthionine is an analog of Buthionine sulfoximine, which is a γ-glutamylcysteine synthetase inhibitor used to increase the sensitivity of parasites to oxidative antiparasitic drugs . It is also known as DL-Buthionine (S,R)-sulfoximine or BSO .
Molecular Structure Analysis
The molecular formula of D-Buthionine is C8H18N2O3S, and it has a molecular weight of 222.31 g/mol . The structure analysis of such compounds involves examining primary amino acid sequence changes, posttranslational modifications, and higher-order structural changes .
Aplicaciones Científicas De Investigación
Application in Plant Cell Reports
Specific Scientific Field
Plant Physiology and Biochemistry
Summary of the Application
In white spruce (Picea glauca), an improvement of somatic embryo yield and quality can be achieved by applications of dl-buthionine-[S,R]-sulfoximine (BSO), which inhibits the biosynthesis of reduced glutathione (GSH), thereby switching the total glutathione pool towards its oxidized form (GSSG) .
Methods of Application
Applications of BSO almost tripled the embryogenic output of two cell lines by increasing the number of embryos produced by 100 mg −1 tissue from 65 to 154 in the (E)WS1 line and from 59 to 130 in the (E)WS2 line .
Results or Outcomes
The increase in embryo number was ascribed to a higher production of morphologically normal embryos with four or more cotyledons (group A embryos), at the expense of group B embryos, characterized by fewer cotyledons . The quality of the embryos produced, estimated by their post-embryonic performance, was also different between treatments .
Application in Journal of Pharmacy and Pharmacology
Specific Scientific Field
Summary of the Application
The effect of vitamin E administration on buthionine sulfoximine (BSO)-induced glutathione (GSH) depletion in the rat lung and liver was investigated .
Methods of Application
Hepatic GSH was depleted by intraperitoneal administration of BSO (4 mmol kg −1 ), twice a day, for 30 days to rats .
Results or Outcomes
The rats fed with vitamin E were found to have partially restored GSH levels in liver and lung, diminished levels of TBARS and minimized tissue damage . The current findings suggest that the impaired glutathione and glutathione-dependent enzyme status may be correlated with the elevated lipid peroxidation and mitochondrial membrane damage and that vitamin E therapy to the BSO-administered rats prevents the above changes .
Application in Clinical Cancer Research
Specific Scientific Field
Summary of the Application
D,L-Buthionine-(S,R)-sulfoximine has been found to potentiate the therapeutic efficacy of doxorubicin against tumors expressing multidrug resistance protein .
Methods of Application
The specific methods of application or experimental procedures for this application are not detailed in the available resources. However, it’s likely that BSO was administered in conjunction with doxorubicin in a controlled experimental setting .
Results or Outcomes
The results suggest that BSO can enhance the effectiveness of doxorubicin, a commonly used chemotherapy drug, against certain types of tumors . This could potentially lead to improved treatment outcomes for patients with these types of cancer .
Application in Neuropharmacology
Specific Scientific Field
Summary of the Application
D-Buthionine sulfoximine has been used in neuropharmacology as a tool to deplete glutathione and thereby increase oxidative stress .
Methods of Application
The specific methods of application or experimental procedures for this application are not detailed in the available resources. However, it’s likely that BSO was administered in a controlled experimental setting to deplete glutathione and increase oxidative stress .
Results or Outcomes
The results suggest that BSO can increase oxidative stress in the brain, which could potentially lead to new insights into the role of oxidative stress in various neurological conditions .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-amino-4-butylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXPOJCFVMVAX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428105 | |
| Record name | D-Buthionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Buthionine | |
CAS RN |
13073-22-8 | |
| Record name | S-Butyl-D-homocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13073-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Buthionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




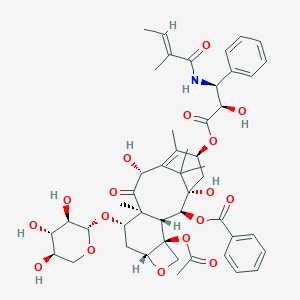
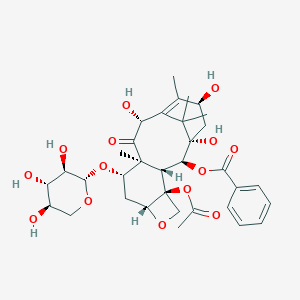





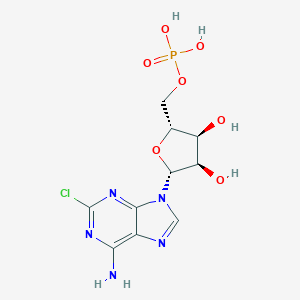
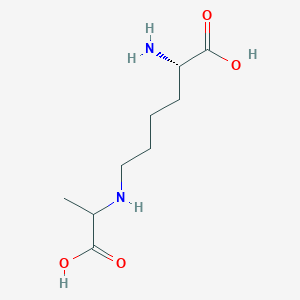
![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)


![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)